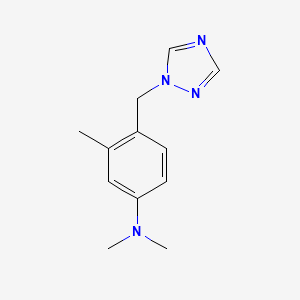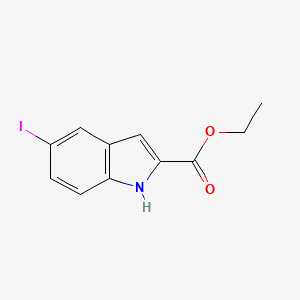
methyl 7-(thiophene-3-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 7-(thiophene-3-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a chemical compound that has been studied for its potential applications in scientific research. This compound is of interest due to its unique structure and potential for use in a variety of biochemical and physiological studies.
科学的研究の応用
Antitumor Activity
Research has demonstrated the synthesis and evaluation of isoquinoline derivatives, including compounds structurally related to methyl 7-(thiophene-3-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate, for their antitumor activity. For instance, a study on the synthesis and antitumor activity of isoquinoline-1-carboxaldehyde thiosemicarbazone derivatives found some compounds exhibiting significant activity against L1210 leukemia in mice, highlighting the potential of such structures in cancer therapy (Liu et al., 1995).
Cytotoxic Activity
Another aspect of research involves the synthesis and cytotoxic activity of dibenzisoquinoline derivatives, where compounds bearing cationic side chains were studied for their biological activity. This work aimed to explore the effects of side chain positioning on cytotoxicity, with certain carboxamide-linked compounds showing substantial growth delays against in vivo tumor models, suggesting a route for the development of new anticancer agents (Bu et al., 2001).
Catalytic and Synthetic Applications
The field also explores catalytic methods for modifying the core structure of such compounds. For example, a unified strategy for the iron-catalyzed ortho-alkylation of carboxamides, including aryl carboxamides, has been developed, facilitating the direct and regioselective modification of these compounds. This method offers an efficient approach to introduce alkyl groups into the ortho position of carboxamides, potentially expanding the chemical diversity and pharmacological properties of these molecules (Fruchey et al., 2014).
Mass Spectrometric Studies
Mass spectrometric dissociation pathways of protonated isoquinoline-3-carboxamides have been studied, providing insights into the unusual fragmentation behavior of these compounds. Such studies are crucial for understanding the stability and behavior of potential drug candidates in the gas phase, aiding in the development of LC/MS-based screening procedures (Beuck et al., 2009).
特性
IUPAC Name |
methyl 7-(thiophene-3-carbonylamino)-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-21-16(20)18-6-4-11-2-3-14(8-13(11)9-18)17-15(19)12-5-7-22-10-12/h2-3,5,7-8,10H,4,6,9H2,1H3,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEFRDMFPGXCSJU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CSC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 7-(thiophene-3-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

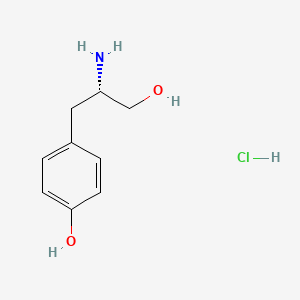

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2394456.png)
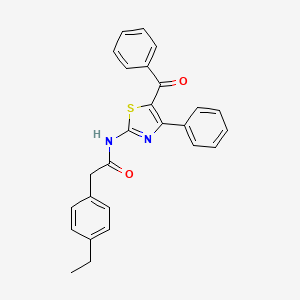
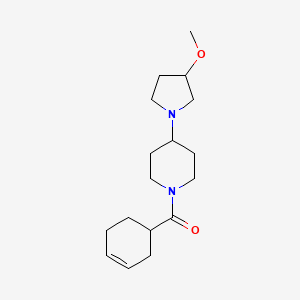
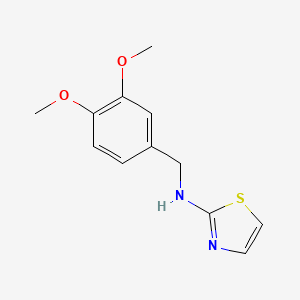
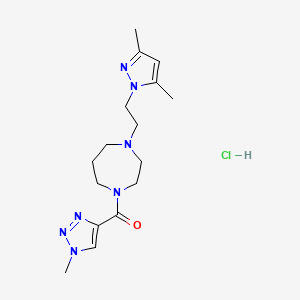
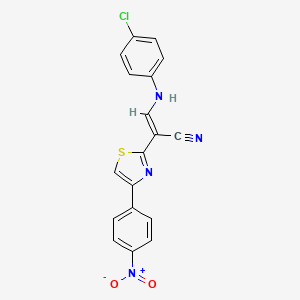
![2-Oxabicyclo[2.2.2]octan-4-ylmethyl 4-methylbenzenesulfonate](/img/structure/B2394464.png)
![(3aS,6aS)-tert-butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/no-structure.png)
![[(2-Chloro-4-fluorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2394467.png)

